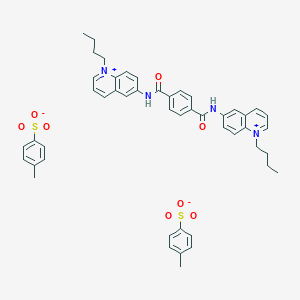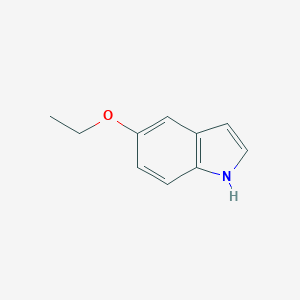
5-Ethoxyindole
Descripción general
Descripción
5-Ethoxyindole is a compound with the molecular formula C10H11NO . It has a molecular weight of 161.20 g/mol . The IUPAC name for this compound is 5-ethoxy-1H-indole .
Synthesis Analysis
The synthesis of 5-Ethoxyindole derivatives often involves complex organic reactions, leveraging the reactivity of indole’s nitrogen and aromatic system.Molecular Structure Analysis
5-Ethoxyindole contains a total of 24 bonds; 13 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ether (aromatic), and 1 Pyrrole .Chemical Reactions Analysis
The chemical behavior of 5-Ethoxyindole is influenced by the ethoxy group’s electronic effects on the indole core.Physical And Chemical Properties Analysis
5-Ethoxyindole has a molecular weight of 161.20 g/mol, a XLogP3 of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 161.084063974 g/mol . It has a topological polar surface area of 25 Ų, a heavy atom count of 12, and a complexity of 149 .Aplicaciones Científicas De Investigación
Plant Immunity Enhancement
5-Ethoxyindole, a chemical homolog of melatonin, has been used in studies related to plant immunity. For instance, in a study involving the plant elicitor 5-methoxyindole, biochar nanoparticles served as a unique delivery platform to improve plant growth . This suggests that 5-Ethoxyindole could potentially be used in similar applications to enhance plant immunity and growth.
Antifungal Activity
5-Ethoxyindole might have potential antifungal properties. A study indicated that the melatonin homolog 5-methoxyindole shows stronger adverse activity to F. graminearum PH-1 compared with melatonin . This suggests that 5-Ethoxyindole could potentially be used in the development of antifungal agents.
Neuropharmacological Interest
5-Ethoxyindole could potentially be of interest in neuropharmacology. A study on the 3,4-dihydroxybenzaldehyde hydrazone derivative of 5-methoxy-indole carboxylic acid (5MICA) and a newly synthesized analogue bearing a 2-methoxy-4-hydroxyphenyl ring was conducted using single-crystal X-ray diffraction . This suggests that 5-Ethoxyindole could potentially be used in the development of neuropharmacological drugs.
Radical Scavenging Properties
5-Ethoxyindole could potentially have radical scavenging properties. The same study mentioned above also studied the ability of the two compounds to scavenge hypochlorite ions using luminol-enhanced chemiluminescence . This suggests that 5-Ethoxyindole could potentially be used in the development of antioxidants.
Embryonic Ontogeny
5-Ethoxyindole could potentially be used in studies related to embryonic ontogeny. A study noted significant time-dependent changes in the content of 5-HT . This suggests that 5-Ethoxyindole could potentially be used in the development of treatments related to embryonic development.
Sustainable Nano-Enabled Agriculture
5-Ethoxyindole could potentially be used in sustainable nano-enabled agriculture. The study involving the plant elicitor 5-methoxyindole demonstrated the successful use of exogenous nanoscale biochar amendment to stimulate plant defense responses and subsequent resistance to the important pathogen P. nicotianae . This suggests that 5-Ethoxyindole could potentially be used in similar applications to improve crop resistance to pathogens.
Mecanismo De Acción
Target of Action
It’s structurally similar compound, 5-hydroxyindole, is known to interact with l-type calcium channels located on colonic smooth muscle cells
Mode of Action
Based on the action of 5-hydroxyindole, it can be hypothesized that 5-ethoxyindole might interact with its targets to modulate their activity . This interaction could lead to changes in cellular processes, such as acceleration of gut contractility .
Biochemical Pathways
5-hydroxyindole, a similar compound, is known to be involved in the metabolism of the dietary supplement and antidepressant 5-hydroxytryptophan (5-htp) to 5-hydroxyindole via the tryptophanase (tnaa) enzyme . This suggests that 5-Ethoxyindole might be involved in similar biochemical pathways.
Result of Action
Based on the effects of 5-hydroxyindole, it can be hypothesized that 5-ethoxyindole might accelerate gut contractility and increase serotonin production .
Action Environment
It’s known that the production of 5-hydroxyindole is inhibited upon ph reduction in in vitro studies . This suggests that the action of 5-Ethoxyindole might also be influenced by environmental factors such as pH.
Safety and Hazards
Propiedades
IUPAC Name |
5-ethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKPDICCMASELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406438 | |
| Record name | 5-Ethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10501-17-4 | |
| Record name | 5-Ethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 5-ethoxyindole highlighted in the provided research?
A: The primary application of 5-ethoxyindole (5-ethoxy-1H-indole) discussed in the research is its use as a precursor in synthesizing compounds for dyeing keratin materials, particularly human hair. [] This application leverages the reactivity of the indole ring system and the potential for color modification through the introduction of various substituents.
Q2: How does the structure of 5-ethoxyindole relate to its color-changing properties in hair dye formulations?
A: The research specifically focuses on 4- or 7-substituted indoles for dyeing hair. [] While 5-ethoxyindole itself isn't directly used as a dye, its structure serves as a foundation for adding specific substituents. The presence of the ethoxy group at the 5-position and the potential for further substitutions at positions 4 and 7 likely influence the molecule's electronic properties, impacting its interaction with light and thus its color. Further research would be needed to elucidate the precise relationship between the substitution patterns and the resulting color variations.
Q3: Beyond hair dyes, has 5-ethoxyindole been explored for other biological applications?
A: Yes, research indicates that a derivative of 5-ethoxyindole, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), demonstrates affinity for the human dopamine D2 receptor. [] This compound was designed as a modification of D2AAK1, a multi-target compound with potential applications in neuroscience research.
Q4: What is known about the thermal stability of 5-ethoxyindole derivatives?
A: Thermal analysis of D2AAK1_3, a derivative of 5-ethoxyindole, revealed good thermal stability. [] TG-DSC and TG-FTIR analyses provided insights into its decomposition behavior in air and nitrogen atmospheres. This information is crucial for understanding the compound's behavior during synthesis, storage, and potential applications.
Q5: Are there efficient synthetic routes available for producing 5-ethoxyindole and its derivatives?
A: Yes, research highlights a convenient synthesis of 3-(γ-aminopropyl)-5-ethoxyindole, a derivative of 5-ethoxyindole, starting from p-phenetidine and α-methylacetoacetate. [, ] This method is praised for its reduced number of intermediates and improved purification techniques, suggesting its potential for scalable synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

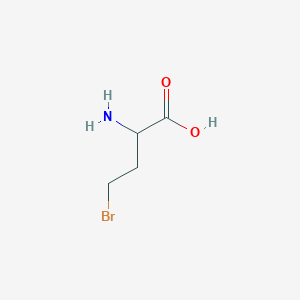
![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
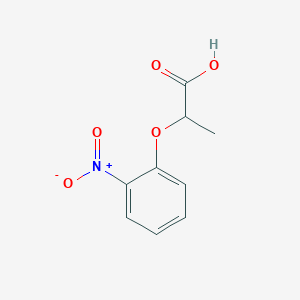
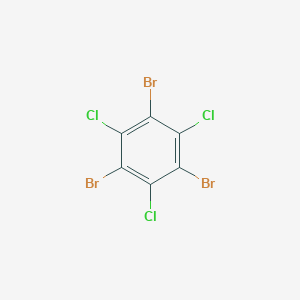

![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
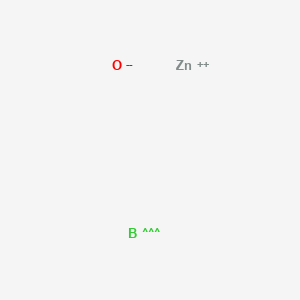
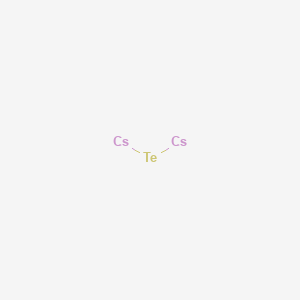
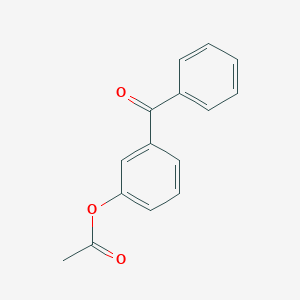
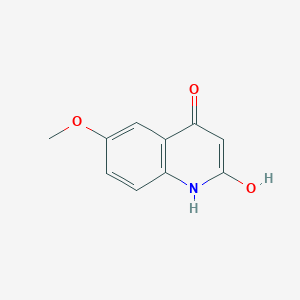
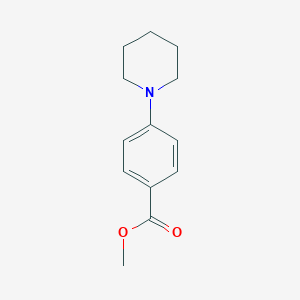
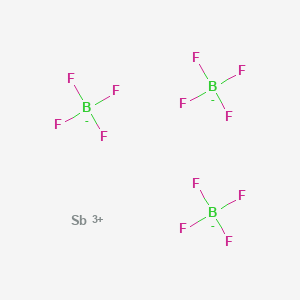
![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)
